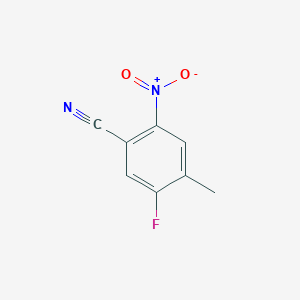
5-Fluoro-4-methyl-2-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O2. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the fifth position, a methyl group at the fourth position, and a nitro group at the second position on the benzene ring. This compound is primarily used in chemical research and synthesis due to its unique reactivity and structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-2-nitrobenzonitrile typically involves nitration and halogenation reactions. One common method is the nitration of 4-methylbenzonitrile followed by fluorination. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group. The subsequent fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (S_NAr). Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Reduction: Iron powder in acetic acid, catalytic hydrogenation.
Substitution: Amines, thiols, under basic conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 5-Fluoro-4-methyl-2-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Fluoro-4-methyl-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-methyl-2-nitrobenzonitrile is widely used in scientific research due to its versatility in chemical synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
In biology and medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-methyl-2-nitrobenzonitrile and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in proteins and membranes .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-2-nitrobenzonitrile
- 4-Methyl-2-nitrobenzonitrile
- 2-Fluoro-5-nitrobenzonitrile
Comparison: 5-Fluoro-4-methyl-2-nitrobenzonitrile is unique due to the specific positioning of its substituents, which influences its reactivity and physical properties. For instance, the presence of both a fluorine atom and a nitro group on the benzene ring enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to its analogs .
Eigenschaften
IUPAC Name |
5-fluoro-4-methyl-2-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-2-8(11(12)13)6(4-10)3-7(5)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVXIJKYDQOPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C#N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














